![molecular formula C11H14BrClN2O B1383697 1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride CAS No. 2060052-87-9](/img/structure/B1383697.png)
1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride
Overview
Description
“1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride” is a chemical compound with the CAS Number: 2060052-87-9 . It has a molecular weight of 305.6 . The IUPAC name for this compound is 1-(4-bromobenzyl)piperazin-2-one hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, such as “1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride”, can be accomplished through a Mannich reaction . Piperidones, which are precursors to the piperazine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The InChI code for “1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride” is 1S/C11H13BrN2O.ClH/c12-10-3-1-9 (2-4-10)8-14-6-5-13-7-11 (14)15;/h1-4,13H,5-8H2;1H .Physical And Chemical Properties Analysis
“1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 305.6 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of similar piperazine compounds, like 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is achieved through multi-step protocols, indicating complex synthetic pathways for such compounds (Wujec & Typek, 2023).
- Structural Analysis : Studies like the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, key in understanding the chemical structure and optimization of synthesis methods for related compounds, are crucial (Dong Chuan-min, 2014).
Potential Pharmacological Applications
- Antidepressant and Antianxiety Activities : Some derivatives of piperazine compounds have shown potential in treating depression and anxiety, as evidenced in the study of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (Kumar et al., 2017).
- Anticancer Activity : A study on 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) revealed significant anticancer activity, suggesting the potential of related piperazine compounds in cancer treatment (Xiaomei Jiang et al., 2007).
Chemical and Biological Analysis
- Metabolism Studies : Investigations into the metabolism of compounds like TM208 provide insights into the biotransformation and pharmacokinetics of related piperazine compounds, which is crucial for drug development (Xiaomei Jiang et al., 2007).
- Antibacterial and Antifungal Activities : Some piperazine derivatives have been studied for their antimicrobial properties, suggesting potential applications in treating infections (Rakesh P. N. Roshan, 2018).
Novel Applications
- Antioxidant Properties : Research into compounds like 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin shows potential antioxidant applications, which can be significant in various health conditions (S. Y. Prabawati, 2016).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGOFKNBUHFSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.